Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-
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Overview
Description
Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- is a complex organic compound with a unique structure that includes a pyrazole ring, dichloromethylphenyl group, and sulfonyl ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dichloromethylphenyl group through electrophilic aromatic substitution. The sulfonyl ethoxy chain is then attached via nucleophilic substitution reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Ethylamine: A simpler amine with a similar ethanamine backbone.
Uniqueness
Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- is unique due to its combination of a pyrazole ring, dichloromethylphenyl group, and sulfonyl ethoxy chain. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
35441-18-0 |
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Molecular Formula |
C22H27Cl2N3O3S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-[2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H27Cl2N3O3S/c1-16-14-20(23)21(24)15-19(16)22-8-9-27(25-22)17-4-6-18(7-5-17)31(28,29)13-12-30-11-10-26(2)3/h4-7,14-15H,8-13H2,1-3H3 |
InChI Key |
GVSKMWDMUCOLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOCCN(C)C)Cl)Cl |
Origin of Product |
United States |
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